Bacitracin F - 22601-63-4

Bacitracin F

Catalog Number: EVT-380998
CAS Number: 22601-63-4
Molecular Formula: C66H98N16O17S
Molecular Weight: 1419.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bacitracin F is a cyclic polypeptide closely related to bacitracin A, the principal component of the commercially available bacitracin mixture. [, ] While both share a similar structure, bacitracin F exhibits distinct characteristics, notably its significantly lower antimicrobial activity compared to bacitracin A. [, , ] This difference in biological activity has spurred scientific interest in understanding the structural variations and their implications.

Bacitracin F is often considered a degradation product of bacitracin A, arising from the oxidation of the thiazoline ring in bacitracin A to a thiazole ring in bacitracin F. [] This conversion can occur naturally during fermentation processes or through various chemical reactions. [, ]

Future Directions
  • Comprehensive characterization of biological activity: Investigating the full spectrum of bacitracin F's biological activities beyond PDI inhibition, exploring its potential effects on other enzymes, cellular pathways, or biological systems. []
  • Structure-activity relationship studies: Conducting detailed studies to understand how the structural variations between bacitracin F and other bacitracin components, particularly the thiazole ring, influence their biological activity and interaction with biological targets. []
  • Development of novel derivatives: Synthesizing and evaluating novel bacitracin F derivatives with tailored properties, such as enhanced enzyme inhibitory activity, improved stability, or altered pharmacokinetic profiles. []
  • Investigating potential therapeutic applications: Exploring the potential therapeutic applications of bacitracin F, particularly in areas where PDI inhibition is desired, such as cancer therapy or treatment of neurodegenerative diseases. []

Bacitracin A

Compound Description: Bacitracin A is the major and most biologically active component of the bacitracin complex, a mixture of polypeptide antibiotics produced by certain Bacillus species. It possesses a thiazoline ring in its structure. [, , , ]

Relevance: Bacitracin F is an oxidation product of Bacitracin A. Structurally, Bacitracin F differs from Bacitracin A by the presence of a thiazole ring instead of a thiazoline ring. While Bacitracin A is biologically active, Bacitracin F exhibits significantly lower biological activity. [, , , , ]

Bacitracin B

Compound Description: Bacitracin B represents a group of minor components (B1, B2, B3) within the bacitracin complex. These components are structurally similar to Bacitracin A. [, ]

Relevance: Bacitracin B components differ from Bacitracin F in their N-terminal moieties and the presence of isoleucine residues instead of valine at specific positions. Like Bacitracin A, they also contain a thiazoline ring, unlike the thiazole ring present in Bacitracin F. [, ]

1-EpiBacitracin A

Compound Description: This compound is a structural isomer of Bacitracin A, differing in the stereochemistry at one specific position. []

Relevance: Like other Bacitracin A-related compounds, 1-EpiBacitracin A possesses a thiazoline ring, in contrast to the thiazole ring of Bacitracin F. [] While the papers don't directly compare its activity to Bacitracin F, its presence alongside other active components suggests it may also have biological activity.

Bacitracin Components C1, C2, C3

Compound Description: These are minor components of the bacitracin complex. While their full structures are not completely elucidated in the provided papers, their ring portion has been sequenced. []

Relevance: Based on the available data, these components are structurally more similar to Bacitracin A than to Bacitracin F, particularly in their ring structure. [] Further research is needed to determine their full structures and biological activities relative to Bacitracin F.

Bacitracin D

Compound Description: This is another minor component of the bacitracin complex, with its ring portion sequenced in the provided research. []

Relevance: Similar to components C1-C3, Bacitracin D appears to be more structurally related to Bacitracin A, based on the limited structural information available. [] More research is needed to understand its full structure and potential biological activity in comparison to Bacitracin F.

Bacitracin Components H2, H3, H4

Compound Description: These are minor components within the bacitracin complex. Like the C and D components, their complete structures remain partially unknown, although their ring portions have been characterized. []

Relevance: The available data suggests these components are more structurally akin to Bacitracin A than Bacitracin F, especially regarding their ring portion. [] Additional studies are necessary to fully elucidate their structures and compare their biological activities to Bacitracin F.

Desamidobacitracin

Compound Description: This compound is a degradation product of bacitracin, formed through deamination. []

Relevance: Desamidobacitracin is generated from bacitracin, likely including Bacitracin F, during metabolic processes. This highlights a potential metabolic pathway of Bacitracin F. []

Source and Classification

Bacitracin F is derived from the bacterium Bacillus subtilis, which is known for producing various bacitracin compounds. Bacitracin itself is a polypeptide antibiotic that exhibits bactericidal activity against Gram-positive bacteria. Bacitracin F is classified as an analog of bacitracin A but differs structurally due to the presence of a ketothiazole moiety instead of an aminothiazoline group at its N-terminus . This alteration contributes to its distinct properties and biological activity.

Synthesis Analysis

The synthesis of Bacitracin F involves several complex steps that typically begin with the condensation of isoleucine and cysteine to form a thiazoline ring. This initial step is followed by oxidative modifications that convert the thiazoline into a ketothiazole .

Key Steps in Synthesis:

  1. Formation of Thiazoline Ring: Isoleucine and cysteine are reacted under specific conditions to form the thiazoline structure.
  2. Oxidation: The thiazoline undergoes oxidative deamination to yield the ketothiazole moiety characteristic of Bacitracin F.
  3. Cyclization: The cyclic polypeptide structure is formed through peptide bond formation among various amino acids .

Recent advancements in synthetic methodologies have aimed to optimize yields and minimize the formation of toxic byproducts associated with traditional synthesis routes .

Molecular Structure Analysis

Bacitracin F maintains a cyclic polypeptide backbone similar to other bacitracins but features a unique ketothiazole moiety at its N-terminus. This structural difference is critical for its biological activity and toxicity profile.

Structural Characteristics:

  • Molecular Formula: C₃₈H₅₅N₉O₁₃S
  • Molecular Weight: Approximately 853 g/mol
  • Key Functional Groups: Ketothiazole group, cyclic peptide structure

Mass spectrometry studies have identified distinct fragment ions that confirm the presence of the ketothiazole and provide insights into its fragmentation pathways during analysis .

Chemical Reactions Analysis

Bacitracin F participates in various chemical reactions typical of polypeptides. It can undergo hydrolysis, oxidation, and peptide bond formation. Notably, it is prone to oxidative degradation, which can lead to nephrotoxic effects that limit its therapeutic use .

Reactions Involving Bacitracin F:

  • Hydrolysis: Under acidic or basic conditions, Bacitracin F can hydrolyze into smaller peptide fragments.
  • Oxidation: The compound can be further oxidized, affecting its stability and biological activity.
  • Peptide Bond Formation: It retains the ability to form peptide bonds with other amino acids, allowing for potential derivatization into novel compounds .
Mechanism of Action

Bacitracin F exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It interferes with the dephosphorylation of bactoprenol pyrophosphate, a lipid carrier molecule essential for transporting peptidoglycan precursors across the bacterial membrane.

Mechanism Details:

  1. Inhibition of Bactoprenol Recycling: Bacitracin F binds to bactoprenol pyrophosphate, preventing its conversion back to bactoprenol monophosphate.
  2. Disruption of Cell Wall Synthesis: This inhibition leads to a halt in peptidoglycan biosynthesis, ultimately resulting in bacterial cell lysis .
Physical and Chemical Properties Analysis

Bacitracin F exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but less so in organic solvents.
  • Stability: The compound is sensitive to light and heat, which can lead to degradation.
  • Toxicity Profile: Bacitracin F is known for its nephrotoxic effects, limiting its clinical applications compared to other bacitracins like bacitracin A .
Applications

Despite its toxicity, Bacitracin F has been studied for various applications:

  • Antibiotic Research: Its unique structure provides insights into antibiotic design and mechanisms.
  • Synthetic Chemistry: The compound serves as a model for developing new analogs with improved efficacy and reduced toxicity.
  • Biological Studies: Research into Bacitracin F contributes to understanding bacterial resistance mechanisms and cell wall biosynthesis pathways .
Chemical Characterization of Bacitracin F

Structural Elucidation and Isomerism

Bacitracin F (CAS 22601-63-4) is a cyclic dodecapeptide antibiotic produced by Bacillus licheniformis and Bacillus subtilis. Its molecular formula is C66H98N16O17S, with an exact mass of 1,418.70 Da and a molecular weight of 1,419.66 g/mol [3] [5]. The structure features a characteristic thiazole ring at the N-terminus, formed by oxidative condensation between isoleucine and cysteine residues (Ile1-Cys2). This differs from Bacitracin A's thiazoline ring, as Bacitracin F contains a fully oxidized 2-(2-methyl-1-oxobutyl)thiazole-4-carboxylic acid moiety (Fig. 1A) [5] [9].

  • Stereochemistry: Bacitracin F exhibits complex isomerism due to multiple D/L-amino acid substitutions. Key residues include D-glutamic acid (position 4), D-ornithine (position 5), D-phenylalanine (position 8), and D-aspartic acid (position 9). The N-terminal isoleucine maintains the L-configuration, distinguishing it from epimerized analogs like 1-epibacitracin F [7].
  • Stability: The thiazole ring enhances oxidative stability compared to Bacitracin A’s thiazoline, reducing degradation under mild oxidative conditions (e.g., exposure to air or heat at 37°C) [1] [9].

Table 1: Key Structural Features of Bacitracin F

FeatureDescription
Molecular FormulaC66H98N16O17S
Exact Mass1,418.70 Da
Ring System2-(2-methyl-1-oxobutyl)thiazole-4-carboxylic acid
Key ResiduesL-Ile1, D-Glu4, D-Orn5, D-Phe8, D-Asp9
IUPAC Name5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid [5]

Comparative Analysis with Bacitracin A and Other Congeners

Bacitracin F is a direct oxidation product of Bacitracin A, differing solely at the N-terminal heterocycle. While Bacitracin A contains a reducible 4,5-dihydrothiazole (thiazoline) ring, Bacitracin F features an aromatic thiazole system (Fig. 1B) [1] [9]. This structural change significantly alters biological activity:

  • Antimicrobial Potency: Bacitracin A exhibits 2–8 times greater activity against Gram-positive bacteria (e.g., Micrococcus luteus, Staphylococcus aureus) than Bacitracin F due to optimized target binding [7].
  • Congener Variability: Minor bacitracin components (e.g., B1/B2/B3, C1/C2/C3) arise from valine-for-isoleucine substitutions in the peptide chain, whereas Bacitracin F retains all isoleucine residues [7] [9].
  • Oxidative Derivatives: Under strong oxidants (H2O2), Bacitracin F can form sulfonic acid derivatives (e.g., Bacitracin F–SO3H), unlike Bacitracin A, which generates multiple sulfonic acid isomers [1].

Table 2: Structural and Functional Comparison of Bacitracin Congeners

CongenerN-Terminal GroupKey Amino Acid VariationsRelative Potency
Bacitracin A2-((1S,2S)-1-amino-2-methylbutyl)-4,5-dihydrothiazoleNone (reference)100% (vs. M. luteus)
Bacitracin F2-(2-methyl-1-oxobutyl)thiazole-4-carboxylic acidNone12.5–50% of Bacitracin A
Bacitracin B1Identical to Bacitracin AValine at position 350–70% of Bacitracin A
Bacitracin C1Identical to Bacitracin AValine at positions 3 and 725–50% of Bacitracin A [7] [9]

Spectroscopic Profiling (NMR, MS, IR)

Mass Spectrometry

HPLC-QTOF-MS/MS analysis of Bacitracin F (positive ESI mode) shows a protonated molecular ion at m/z 1420.70 [M+H]+. Key diagnostic fragments include:

  • m/z 1203.58: Loss of the thiazole-carboxamido-leucine moiety (217 Da)
  • m/z 1050.42: Neutral loss of Glu-Ile-Lys (173 Da)
  • m/z 883.30: Cleavage at the D-Phe8-L-His7 bond [1] [2]Unlike Bacitracin A, Bacitracin F exhibits no fragments indicative of thiazoline ring opening, confirming its stable thiazole architecture [1].

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR data (D2O/DMSO-d6) reveal:

  • Thiazole protons: Distinct singlet at δ 8.21 ppm (H-5thiazole) and δ 7.94 ppm (H-4thiazole)
  • Histidine imidazole: δ 7.05 ppm (H-2imidazole) and δ 8.91 ppm (H-5imidazole)
  • Backbone amides: δ 7.2–8.5 ppm (12 NH resonances) [5] [6]13C signals at δ 178.9 ppm (thiazole C-2) and δ 166.3 ppm (thiazole C-4) confirm the oxidized ring system, contrasting with Bacitracin A’s thiazoline carbons at δ 45.2 (C-5) and δ 32.8 (C-4) [6].

Infrared Spectroscopy

FT-IR spectra (KBr pellet) show characteristic absorptions at:

  • 3300 cm−1: N-H stretching (amide A)
  • 1650 cm−1: C=O stretching (amide I)
  • 1540 cm−1: N-H bending (amide II)
  • 1240 cm−1: C-N stretching (amide III)A unique peak at 1715 cm−1 corresponds to the thiazole’s carboxylic acid C=O, absent in Bacitracin A [5] [6].

Table 3: Key NMR Assignments for Bacitracin F

Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Multiplicity
Thiazole H-47.94148.2s
Thiazole H-58.21140.7s
Thiazole C-2-178.9-
His-7 H-2 (imidazole)8.91136.5s
His-7 H-5 (imidazole)7.05118.3s
Backbone NH7.2–8.5-m [5] [6]

Table 4: Diagnostic MS/MS Fragments of Bacitracin F

Fragment m/z ( [M+H]+ )Proposed StructureCleavage Site
1420.70Intact molecule-
1203.58Loss of thiazole-carboxamido-leucineIle1-Thiazole bond
1050.42Loss of Glu-Ile-LysOrn5-Ile6 bond
883.30Cleavage at Phe8-His7Phe8-His7 bond [1] [2]

Properties

CAS Number

22601-63-4

Product Name

Bacitracin F

IUPAC Name

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C66H98N16O17S

Molecular Weight

1419.65 g/mol

InChI

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87)

InChI Key

FCLQHQCOKGKLHR-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Synonyms

N-[[2-[(2S)-2-Methyl-1-oxobutyl]-4-thiazolyl]carbonyl]-L-leucyl-D-α-glutamyl-L-isoleucyl-L-lysyl-D-ornithyl-L-isoleucyl-D-phenylalanyl-L-histidyl-D-α-aspartyl-L-asparagine (10→4)-Lactam;

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.